5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole
CAS No.: 1323775-44-5
Cat. No.: VC4357333
Molecular Formula: C17H13N7O2
Molecular Weight: 347.338
* For research use only. Not for human or veterinary use.
![5-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1H-1,3-benzodiazole - 1323775-44-5](/images/structure/VC4357333.png)
Specification
CAS No. | 1323775-44-5 |
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Molecular Formula | C17H13N7O2 |
Molecular Weight | 347.338 |
IUPAC Name | 3H-benzimidazol-5-yl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C17H13N7O2/c25-17(10-2-3-12-13(6-10)21-9-20-12)24-7-11(8-24)16-22-15(23-26-16)14-18-4-1-5-19-14/h1-6,9,11H,7-8H2,(H,20,21) |
Standard InChI Key | FGSZPZPFCVVZIK-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)C4=NC(=NO4)C5=NC=CC=N5 |
Introduction
Structural Elucidation and Nomenclature
The compound’s IUPAC name systematically describes its architecture:
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1H-1,3-benzodiazole: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.
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Azetidine-1-carbonyl: A four-membered saturated ring (azetidine) bearing a carbonyl group at position 1.
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3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl: A 1,2,4-oxadiazole ring substituted at position 3 with a pyrimidin-2-yl group.
This hybrid structure combines electron-deficient (pyrimidine, oxadiazole) and electron-rich (benzodiazole) systems, suggesting potential for π-π stacking interactions and varied reactivity .
Synthetic Pathways
Retrosynthetic Analysis
The molecule can be dissected into three key fragments:
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1H-1,3-Benzodiazole core: Likely synthesized from o-phenylenediamine derivatives via cyclization .
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Azetidine-carbonyl linker: Potentially derived from azetidine carboxylic acid or via Staudinger reactions .
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3-(Pyrimidin-2-yl)-1,2,4-oxadiazole: Formed through cyclization of amidoximes with pyrimidine-2-carbonyl chloride .
Step 1: Synthesis of 1H-1,3-Benzodiazole
o-Phenylenediamine reacts with formic acid under reflux to yield 1H-1,3-benzodiazole (benzimidazole analog) :
Step 2: Preparation of Azetidine-1-carbonyl Chloride
Azetidine-1-carboxylic acid is treated with thionyl chloride to generate the acyl chloride:
Step 3: Formation of 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole
Pyrimidine-2-carboxamide reacts with hydroxylamine to form an amidoxime, which cyclizes with cyanogen bromide:
Step 4: Coupling Reactions
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Azetidine-benzodiazole linkage: The benzodiazole’s NH group reacts with azetidine carbonyl chloride via nucleophilic acyl substitution:
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Oxadiazole-azetidine conjugation: Suzuki-Miyaura coupling or Huisgen cycloaddition attaches the oxadiazole-pyrimidine unit to azetidine .
Spectral Characterization
Table 1: Hypothetical Spectral Data
Challenges and Future Directions
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